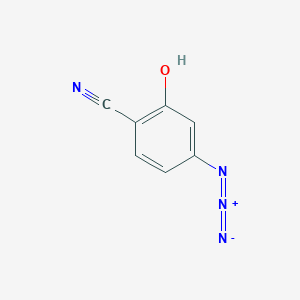

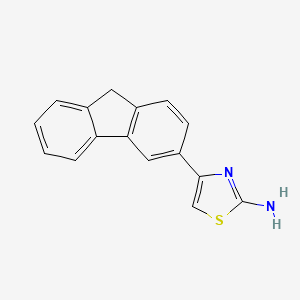

4-Azido-2-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

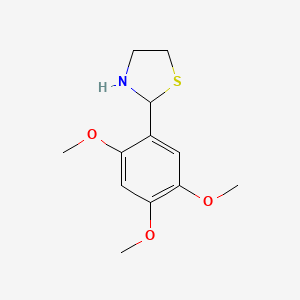

4-Azido-2-hydroxybenzonitrile, also known as AHBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHBN is a versatile compound that can be used in a variety of applications, including organic synthesis, bioconjugation, and photolabeling. In

Applications De Recherche Scientifique

Herbicide Resistance in Transgenic Plants

4-Azido-2-hydroxybenzonitrile has been studied in the context of its potential utility in developing herbicide resistance in transgenic plants. In a notable study, a gene encoding a specific nitrilase that converts bromoxynil to its primary metabolite was introduced into tobacco plants. This genetic modification resulted in the plants exhibiting resistance to high levels of bromoxynil, a herbicide that inhibits photosynthesis. The successful introduction of a novel catabolic detoxification gene into plants opens up possibilities for developing herbicide-resistant crops, potentially contributing to agricultural sustainability (Stalker, Mcbride, & Malyj, 1988).

Vibrational Spectra and Structure Studies

The compound has also been a subject of vibrational spectra and structure studies. An investigation into the structures of 4-hydroxybenzonitrile and its anion was conducted through IR spectra and ab initio HF and MP2 calculations. The study found that the conversion of the molecule into the oxyanion led to significant spectral changes and an additional quinoidization of the phenylene ring. Such molecular insights are crucial in understanding the chemical behavior of this compound and its derivatives, which can be instrumental in various chemical applications (Binev, 2001).

Enzymatic Activity Studies

The enzymatic activity of UDP-glucuronosyltransferases (UGTs) in relation to this compound has been examined. In this context, 4-Azido-2-hydroxybenzoic acid, a photoactive benzoic acid derivative, was used as a photoprobe to identify the phenol binding site of UGTs. This research has implications for understanding the molecular interactions and mechanisms of action of UGTs, which are important for the metabolism of a wide range of substances in the body, including drugs and environmental toxins (Xiong et al., 2006).

Click Chemistry Applications

The compound is also relevant in the field of click chemistry. Studies have shown that azido groups attached to purine and pyrimidine rings can undergo strain-promoted click chemistry with cyclooctynes to form fluorescent, light-up, triazole products. This has potential applications in living cell fluorescent imaging, facilitating the study of cellular processes and molecular interactions in real time (Zayas et al., 2015).

Microelectrochemical Patterning

The compound has been used in microelectrochemical patterning of gold surfaces. This innovative technique involves local microelectrochemical grafting of a gold substrate by 4-azidobenzenediazonium. This opens up significant possibilities for the local micro functionalization of electrodes by thin layers, enabling advancements in the development of biosensors and other electrochemical devices (Coates et al., 2011).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. While specific safety and hazard information for “4-Azido-2-hydroxybenzonitrile” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

4-azido-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O/c8-4-5-1-2-6(10-11-9)3-7(5)12/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAJUQZOCEODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105430-49-7 |

Source

|

| Record name | 4-azido-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)

![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)